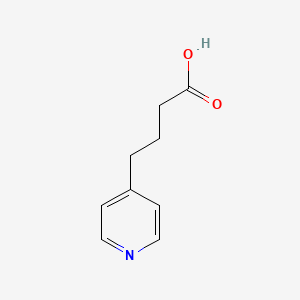
4-Pyridinebutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis
4-Pyridinebutanoic acid has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of 4-Pyridinebutanoic acid is C9H11NO2 .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridinebutanoic acid include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties in Biochemistry and Pharmacology
Field:
Biochemistry and Pharmacology
Summary:
4-Pyridin-4-yl-butyric acid exhibits antioxidant properties, making it relevant in the field of biochemistry and pharmacology. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. By scavenging these harmful radicals, antioxidants contribute to overall health and disease prevention.
Methods of Application:
Researchers typically evaluate the antioxidant activity of 4-Pyridin-4-yl-butyric acid using in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These assays measure the ability of the compound to quench free radicals.
Results:
Studies have shown that 4-Pyridin-4-yl-butyric acid effectively scavenges free radicals, indicating its potential as an antioxidant. Quantitative data may include IC50 values (the concentration required to inhibit 50% of radical activity) and comparisons with standard antioxidants .
Neuroprotection in Neuroscience
Field:
Neuroscience
Summary:
Researchers investigate the neuroprotective effects of 4-Pyridin-4-yl-butyric acid. Neuroprotection aims to prevent or mitigate damage to neurons, which is relevant in conditions like neurodegenerative diseases and stroke.
Methods of Application:
In animal models or cell cultures, scientists administer 4-Pyridin-4-yl-butyric acid before inducing neuronal injury (e.g., ischemia, oxidative stress, or excitotoxicity). They assess neuronal survival, synaptic function, and biochemical markers related to neuroprotection.
Results:
Studies suggest that 4-Pyridin-4-yl-butyric acid may enhance neuronal survival, reduce inflammation, and modulate signaling pathways. Quantitative outcomes include neuronal viability percentages, cytokine levels, and expression of neuroprotective genes .
Anti-inflammatory Effects in Immunology
Field:
Immunology
Summary:
4-Pyridin-4-yl-butyric acid has potential anti-inflammatory properties. Inflammation plays a role in various diseases, including autoimmune conditions and chronic inflammation-related disorders.
Methods of Application:
Researchers use cell-based assays or animal models to evaluate the anti-inflammatory effects. They measure cytokine production (e.g., TNF-α, IL-6) and assess immune cell responses.
Results:
Studies indicate that 4-Pyridin-4-yl-butyric acid may suppress pro-inflammatory cytokines and modulate immune cell activation. Quantitative data include cytokine levels and histological assessments .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinebutanoic acid | |
CAS RN |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



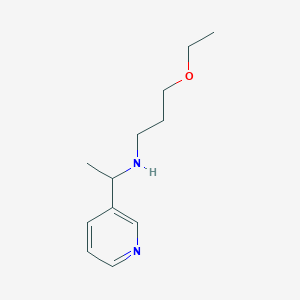
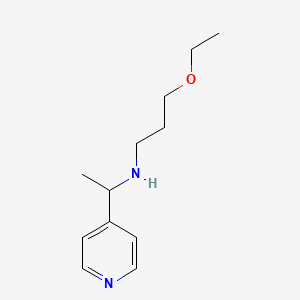
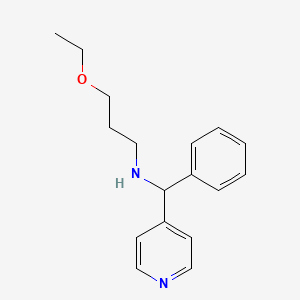
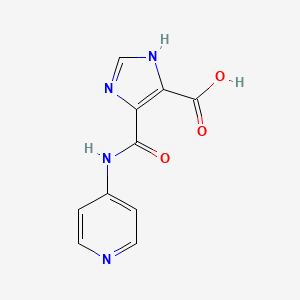
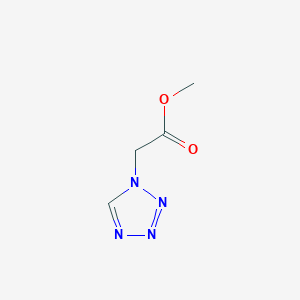
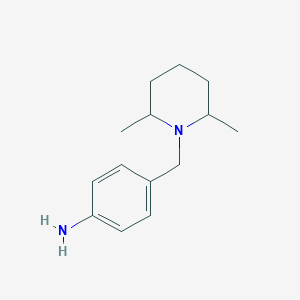
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
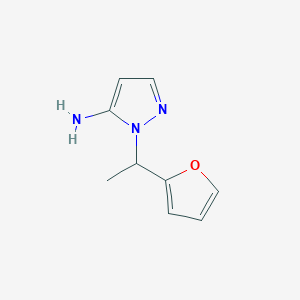
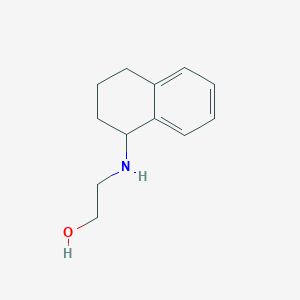
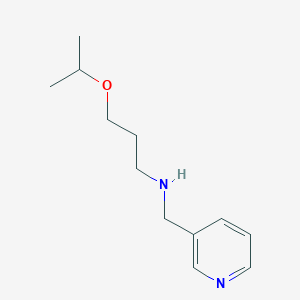


![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)